molecular formula C40H56O B584921 (3S)-beta-Cryptoxanthin CAS No. 1200446-88-3

(3S)-beta-Cryptoxanthin

Cat. No. B584921
CAS RN: 1200446-88-3
M. Wt: 552.887
InChI Key: DMASLKHVQRHNES-GMKWGACXSA-N
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Description

(3S)-beta-Cryptoxanthin is a carotenoid found in various fruits, vegetables, and other plant sources. It is a member of the carotenoid family, which includes other well-known compounds such as beta-carotene and lycopene. (3S)-beta-Cryptoxanthin is a powerful antioxidant that can help protect cells from oxidative damage. It has been studied for its potential to prevent and treat a variety of diseases, including cancer, heart disease, and age-related macular degeneration.

Scientific Research Applications

Nutritional Supplement

“(3S)-beta-Cryptoxanthin” is one of the most common carotenoids with high concentrations in human serum and tissue . It is used as a nutritional supplement, particularly among the population receiving it as a supplement . Some research indicates that the bioavailability of “(3S)-beta-Cryptoxanthin” in typical diets is greater than that of other major carotenoids, suggesting that “(3S)-beta-Cryptoxanthin”-rich foods are probably good sources of carotenoids .

Food Additive and Colorant

The use of “(3S)-beta-Cryptoxanthin” as a food additive and colorant has stimulated a variety of approaches to identify and quantify free “(3S)-beta-Cryptoxanthin” and “(3S)-beta-Cryptoxanthin” esters .

Provitamin A

“(3S)-beta-Cryptoxanthin” provides various potential benefits for human health, including acting as a provitamin A . Humans must obtain carotenoids from food or supplements and then convert them to vitamin A .

Anti-Obesity Effects

“(3S)-beta-Cryptoxanthin” has been found to have anti-obesity effects . This could be a significant application in the context of increasing global obesity rates.

Antioxidant Activities

“(3S)-beta-Cryptoxanthin” has antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory and Anti-Cancer Activity

“(3S)-beta-Cryptoxanthin” has been found to have anti-inflammatory and anti-cancer activity . This suggests that it could potentially be used in the treatment or prevention of certain types of cancer.

Pharmacokinetics Research

A study on the safety, tolerability, and pharmacokinetics of “(3S)-beta-Cryptoxanthin” supplementation in healthy women found that supplementation for 8 weeks (3 and 6 mg/day) was safe and well tolerated .

Gut Microbiome Composition

Carotenoids, including “(3S)-beta-Cryptoxanthin”, have been recently described to modify gut microbiome composition . This suggests that “(3S)-beta-Cryptoxanthin” could potentially be used in the treatment or prevention of gut-related health issues.

properties

IUPAC Name

(1S)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMASLKHVQRHNES-GMKWGACXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659315
Record name (3S)-beta,beta-Caroten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1200446-88-3
Record name Cryptoxanthin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200446883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-beta,beta-Caroten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOXANTHIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IJP7J5923
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (3S)-beta-Cryptoxanthin in maize breeding, and how does its genetic control differ from other carotenoids?

A1: (3S)-beta-Cryptoxanthin is a provitamin A carotenoid that converts to retinol (Vitamin A) in the human body. Enhancing its levels in staple crops like maize is a key target for biofortification efforts. Research on maize has identified quantitative trait loci (QTLs) associated with (3S)-beta-Cryptoxanthin levels. Interestingly, the study found a specific QTL for the ratio of (3S)-beta-Cryptoxanthin + (3R)-beta-Cryptoxanthin to zeaxanthin, highlighting a potential genetic control mechanism for the conversion of beta-Cryptoxanthin to zeaxanthin in the carotenoid pathway []. This suggests that breeding strategies could target this specific QTL to enhance (3S)-beta-Cryptoxanthin levels in maize.

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